2-(5-Bromothiazol-2-yl)propan-2-amine

Catalog No.
S14155913
CAS No.
M.F
C6H9BrN2S
M. Wt
221.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromothiazol-2-yl)propan-2-amine

Product Name

2-(5-Bromothiazol-2-yl)propan-2-amine

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-amine

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

InChI

InChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3

InChI Key

NTIOBQNYPPUIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)N

2-(5-Bromothiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Its molecular formula is C5H7BrN2SC_5H_7BrN_2S, and it features a thiazole ring substituted with a bromine atom at the 5-position and an isopropylamine group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and as a scaffold for drug development due to its unique structural properties.

Typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, leading to the formation of new derivatives.
  • Alkylation: The amine group can be alkylated using alkyl halides, producing secondary or tertiary amines.
  • Reduction: The compound may be reduced to form more saturated amines, depending on the reducing agents used.

These reactions are crucial for synthesizing analogs and derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research has indicated that thiazole derivatives, including 2-(5-Bromothiazol-2-yl)propan-2-amine, possess a range of biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Thiazoles are known to exhibit antibacterial and antifungal properties.
  • Anticancer Agents: Certain thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways.
  • Anti-inflammatory Agents: Some studies suggest that these compounds can influence inflammatory processes, potentially offering therapeutic benefits in inflammatory diseases.

The synthesis of 2-(5-Bromothiazol-2-yl)propan-2-amine typically involves several steps:

  • Formation of Thiazole Ring: Starting from appropriate precursors such as thiourea and haloacetic acids or aldehydes, the thiazole ring is formed through cyclization.
  • Bromination: The thiazole derivative can be brominated using bromine or brominating agents in acidic conditions to introduce the bromine atom at the 5-position.
  • Amine Substitution: The resulting bromo-thiazole is then reacted with isopropylamine under basic conditions to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups, leading to a diverse library of thiazole derivatives.

The applications of 2-(5-Bromothiazol-2-yl)propan-2-amine span several fields:

  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound in drug discovery programs targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed in developing agrochemicals for crop protection.
  • Material Science: Thiazole derivatives are also explored for their potential use in organic electronics and photovoltaic materials due to their electronic properties.

Interaction studies involving 2-(5-Bromothiazol-2-yl)propan-2-amine focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against various pathogens or cancer cell lines.

Such studies help elucidate the pharmacological profile of the compound and guide further modifications for improved activity.

Several compounds share structural similarities with 2-(5-Bromothiazol-2-yl)propan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-thiazoleBasic thiazole structurePrecursor for many thiazole derivatives
5-Bromo-thiazoleBromine substitution at position 5Commonly used in synthesis of more complex drugs
N-(1-Pyridinyl)-propan-2-aminePyridine ring substitutionExhibits different biological activity profiles
N-(4-Methylphenyl)-propan-2-amineAromatic substitution on aminePotentially different pharmacokinetics

These compounds highlight the diversity within thiazole chemistry and underscore the unique position of 2-(5-Bromothiazol-2-yl)propan-2-amine due to its specific substitutions, which may enhance its biological activity compared to other similar compounds.

Electrophilic Substitution Patterns

The electrophilic aromatic substitution of thiazole derivatives represents a fundamental transformation that exhibits exceptional regioselectivity and mechanistic complexity. The thiazole ring system displays unique electronic properties that significantly influence the site selectivity and reaction kinetics of electrophilic substitution processes [4] [5].

Electronic Structure and Reactivity

The electronic structure of thiazole fundamentally determines its reactivity toward electrophilic reagents. Quantum chemical calculations utilizing density functional theory (DFT) have revealed that the thiazole ring exhibits significant π-electron delocalization, with the calculated π-electron density marking the carbon-5 position as the primary site for electrophilic substitution [3] [6]. This preferential reactivity arises from the directing effect of the nitrogen atom at position 3, which activates the carbon-5 position toward electrophilic attack through resonance stabilization of the intermediate carbocation.

The presence of the bromine substituent at the 5-position in 2-(5-Bromothiazol-2-yl)propan-2-amine significantly alters the electronic distribution within the thiazole ring. The electron-withdrawing nature of the bromine atom reduces the electron density at the carbon-5 position, thereby deactivating the ring toward further electrophilic substitution at this site [7]. This deactivation effect necessitates the consideration of alternative substitution sites, particularly at the carbon-4 position, where electrophilic attack becomes more favorable.

Halogenation Mechanisms

The halogenation of thiazole derivatives proceeds through well-established electrophilic aromatic substitution mechanisms. For brominated thiazole compounds, the reaction typically involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [8]. The regioselectivity of these transformations is governed by the electronic effects of existing substituents and the inherent reactivity of the thiazole ring system.

Electrophilic ReagentPreferred Substitution SiteReaction ConditionsYield (%)
Bromine/N-bromosuccinimideCarbon-5Mild conditions, 25°C85-90 [7]
Chlorine/N-chlorosuccinimideCarbon-5Room temperature80-85 [9]
Iodine/N-iodosuccinimideCarbon-5Elevated temperature70-75 [8]
Nitric acid/sulfuric acidCarbon-5Controlled temperature60-70 [10]

The mechanism of bromination at the 5-position involves the initial formation of a bromonium ion intermediate, which undergoes nucleophilic attack by the thiazole ring at the carbon-5 position. The resulting sigma complex is stabilized through resonance delocalization, with the positive charge distributed across the ring system. Subsequent deprotonation by a base regenerates the aromatic system, completing the substitution process [7].

Substrate Scope and Limitations

The electrophilic substitution of thiazole derivatives exhibits remarkable substrate scope, accommodating a wide range of electrophilic reagents and reaction conditions. However, certain limitations must be considered when designing synthetic transformations. The presence of strongly electron-withdrawing groups, such as the bromine substituent in 2-(5-Bromothiazol-2-yl)propan-2-amine, significantly reduces the reactivity of the thiazole ring toward electrophilic substitution [5].

The steric environment surrounding the thiazole ring also influences the regioselectivity and reaction efficiency. Bulky substituents at the 2-position, such as the isopropylamine group in the target compound, can create steric hindrance that affects the approach of electrophilic reagents to the carbon-5 position [4]. This steric effect can lead to altered regioselectivity patterns and reduced reaction rates.

Reaction Kinetics and Thermodynamics

The kinetics of electrophilic substitution in thiazole derivatives have been extensively studied using computational methods and experimental techniques. The activation energy for electrophilic attack at the carbon-5 position of unsubstituted thiazole is approximately 15-20 kcal/mol, depending on the nature of the electrophile and reaction conditions [11]. The presence of the bromine substituent at the 5-position in 2-(5-Bromothiazol-2-yl)propan-2-amine increases this activation barrier due to the electron-withdrawing effect of the halogen atom.

The thermodynamic stability of the products formed through electrophilic substitution is generally favorable, with the aromatic character of the thiazole ring being maintained or enhanced through the introduction of appropriate substituents. The enthalpy of formation for brominated thiazole derivatives is typically 10-15 kcal/mol more negative than the corresponding unsubstituted compounds, indicating increased thermodynamic stability [12].

Mechanistic Variations

Several mechanistic variations have been identified for electrophilic substitution reactions of thiazole derivatives. The classical mechanism involves the formation of a sigma complex intermediate, as described previously. However, under certain conditions, alternative pathways may become operative. For instance, in the presence of strong Lewis acids, the mechanism may proceed through a concerted pathway, bypassing the formation of discrete intermediates [13].

The use of N-halosuccinimide reagents for halogenation reactions introduces additional mechanistic complexity. These reagents can act as sources of positive halogen, leading to the formation of halonium ion intermediates that exhibit different reactivity patterns compared to molecular halogens [14]. The regioselectivity observed with N-halosuccinimide reagents often differs from that obtained with molecular halogens, reflecting the different electronic and steric requirements of the respective mechanisms.

Nucleophilic Aromatic Functionalization

The nucleophilic aromatic substitution of thiazole derivatives represents a complementary reactivity pattern to electrophilic substitution, offering unique opportunities for functionalization at electron-deficient positions of the thiazole ring. The presence of the nitrogen atom in the thiazole ring creates regions of reduced electron density that are susceptible to nucleophilic attack [15] [16].

Mechanistic Pathways

The nucleophilic aromatic substitution of thiazole derivatives typically proceeds through the addition-elimination mechanism, commonly referred to as the SNAr pathway [17] [18]. This mechanism involves the initial nucleophilic attack at an electron-deficient carbon center, followed by the elimination of a leaving group to restore aromaticity. The carbon-2 position of the thiazole ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom [3].

The mechanism begins with the approach of the nucleophile to the electron-deficient carbon center, leading to the formation of a Meisenheimer complex intermediate. This intermediate is stabilized through resonance delocalization, with the negative charge distributed across the ring system. The stability of the Meisenheimer complex is crucial for the overall reaction rate and selectivity [15].

For 2-(5-Bromothiazol-2-yl)propan-2-amine, the presence of the bromine substituent at the 5-position enhances the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. The electron-withdrawing effect of the bromine atom stabilizes the Meisenheimer complex, facilitating the nucleophilic substitution process [19].

Substrate Scope and Nucleophile Selection

The nucleophilic aromatic substitution of thiazole derivatives accommodates a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reactivity and selectivity of these transformations are influenced by the electronic properties of the nucleophile and the substitution pattern on the thiazole ring [16].

Nucleophile TypePreferred Reaction SiteReaction ConditionsProduct Yield (%)
Primary aminesCarbon-2THF, 60°C70-85 [15]
Secondary aminesCarbon-2THF, 60°C65-80 [15]
AlcoholsCarbon-2NaH, THF, 0°C60-75 [15]
ThiolsCarbon-2NaH, THF, 0°C65-80 [15]
CarbanionsCarbon-2Base, RT55-70 [15]

The selection of appropriate nucleophiles is crucial for achieving high yields and selectivity in nucleophilic aromatic substitution reactions. Strong nucleophiles, such as alkoxide ions and amide anions, react readily with electron-deficient thiazole derivatives, while weaker nucleophiles may require more forcing conditions or the presence of additional activating groups [20].

Regioselectivity and Electronic Effects

The regioselectivity of nucleophilic aromatic substitution in thiazole derivatives is governed by the electronic properties of the ring system and the nature of the substituents. The carbon-2 position is generally the most reactive site due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack [3] [21].

The presence of additional electron-withdrawing groups, such as the bromine substituent in 2-(5-Bromothiazol-2-yl)propan-2-amine, can further enhance the reactivity of the thiazole ring toward nucleophilic substitution. The cumulative effect of multiple electron-withdrawing groups creates a highly electrophilic system that readily undergoes nucleophilic attack [22].

Reaction Kinetics and Mechanistic Studies

Kinetic studies of nucleophilic aromatic substitution in thiazole derivatives have revealed important mechanistic details. The reaction typically follows second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the thiazole substrate [17]. The activation energy for nucleophilic attack at the carbon-2 position is generally in the range of 20-25 kcal/mol, depending on the nature of the nucleophile and the substitution pattern on the thiazole ring.

Brönsted-type plots have been used to analyze the relationship between nucleophile basicity and reaction rate, revealing linear correlations that provide insight into the mechanism of nucleophilic substitution [18]. These studies have shown that the reaction proceeds through a stepwise mechanism, with the formation of the Meisenheimer complex being the rate-determining step.

Synthetic Applications

The nucleophilic aromatic substitution of thiazole derivatives has found extensive application in synthetic chemistry, particularly for the preparation of functionalized thiazole compounds with potential biological activity. The ability to introduce diverse functional groups at the carbon-2 position through nucleophilic substitution provides a versatile synthetic methodology for drug discovery and materials science applications [16].

The regioselectivity and efficiency of nucleophilic aromatic substitution reactions make them particularly attractive for late-stage functionalization of complex thiazole-containing molecules. The mild reaction conditions typically employed for these transformations allow for the preservation of sensitive functional groups elsewhere in the molecule [15].

Tautomeric Behavior Under Physiological Conditions

The tautomeric behavior of thiazole derivatives under physiological conditions represents a crucial aspect of their chemical reactivity and biological activity. Tautomerization involves the migration of hydrogen atoms and the redistribution of double bonds, leading to the formation of constitutional isomers that exist in dynamic equilibrium [23] [24].

Fundamental Tautomeric Equilibria

The thiazole ring system can undergo various tautomeric transformations, depending on the nature of the substituents and the environmental conditions. The most common tautomeric equilibrium involves the migration of hydrogen atoms between nitrogen and carbon centers, leading to the formation of different constitutional isomers [25] [26].

For 2-(5-Bromothiazol-2-yl)propan-2-amine, the presence of the amino group at the 2-position creates the possibility for tautomeric equilibria involving the migration of hydrogen atoms between the amino nitrogen and the thiazole ring. This tautomerization can significantly influence the chemical reactivity and biological activity of the compound [23].

The tautomeric equilibrium can be represented as follows:

  • Amino tautomer: The hydrogen atoms remain associated with the amino nitrogen
  • Imino tautomer: One hydrogen atom migrates to the thiazole ring, creating an imino group

The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and the presence of hydrogen bonding interactions [26].

Thermodynamic and Kinetic Aspects

The thermodynamic stability of different tautomeric forms is determined by the relative energies of the constitutional isomers. Quantum chemical calculations have revealed that the amino tautomer is generally more stable than the imino tautomer by approximately 5-10 kcal/mol in the gas phase [23]. However, the presence of solvent molecules and hydrogen bonding interactions can significantly alter this energy difference.

Tautomeric FormRelative Energy (kcal/mol)Equilibrium Constant (Kₜ)Half-life (min)
Amino tautomer0.01.0-
Imino tautomer6.5 [23]2.3 × 10⁻⁵8.5 [24]
Thiol tautomer8.2 [26]5.1 × 10⁻⁷12.3 [26]

The kinetics of tautomeric interconversion are characterized by relatively low activation barriers, typically in the range of 10-15 kcal/mol. This allows for rapid equilibration between different tautomeric forms under physiological conditions, with half-lives on the order of minutes to hours [24].

Solvent Effects and Environmental Factors

The tautomeric equilibrium of thiazole derivatives is significantly influenced by solvent polarity and the presence of hydrogen bonding interactions. In polar protic solvents, such as water, the amino tautomer is generally favored due to the stabilization of the amino group through hydrogen bonding [26].

The pH of the solution also plays a crucial role in determining the tautomeric equilibrium. Under acidic conditions, protonation of the amino group can occur, leading to the formation of charged species that exhibit different tautomeric behavior. The pKa of the amino group in 2-(5-Bromothiazol-2-yl)propan-2-amine is approximately 8.5, indicating that the compound will be predominantly protonated under physiological pH conditions [27].

Temperature effects on tautomeric equilibria have been studied extensively, revealing that the equilibrium constants exhibit significant temperature dependence. The enthalpy of tautomerization is typically endothermic, with ΔH values in the range of 5-15 kcal/mol. The entropy change associated with tautomerization is generally positive, reflecting the increased molecular motion and conformational freedom of the higher-energy tautomers [26].

Biological Implications

The tautomeric behavior of thiazole derivatives has profound implications for their biological activity and pharmacological properties. Different tautomeric forms can exhibit dramatically different binding affinities for biological targets, leading to variations in potency and selectivity [28].

The rate of tautomeric interconversion can also influence the kinetics of drug action. Rapid tautomeric equilibration allows for the continuous supply of the active tautomeric form, while slow interconversion can lead to time-dependent changes in biological activity [24].

Computational Studies

Computational studies using density functional theory (DFT) have provided valuable insights into the tautomeric behavior of thiazole derivatives. These calculations have revealed the relative energies of different tautomeric forms and the activation barriers for interconversion processes [23].

The use of hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets has yielded accurate predictions of tautomeric equilibria that are in good agreement with experimental observations. The inclusion of solvent effects through continuum solvation models has further improved the accuracy of these calculations [28].

Analytical Techniques

The study of tautomeric equilibria in thiazole derivatives requires sophisticated analytical techniques capable of detecting and quantifying different constitutional isomers. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for this purpose, as it can provide information about the relative populations of different tautomeric forms [26].

Variable-temperature NMR experiments have been used to study the kinetics of tautomeric interconversion, revealing activation parameters and mechanistic details. The use of two-dimensional NMR techniques has provided additional structural information about the different tautomeric forms [25].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.96698 g/mol

Monoisotopic Mass

219.96698 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types